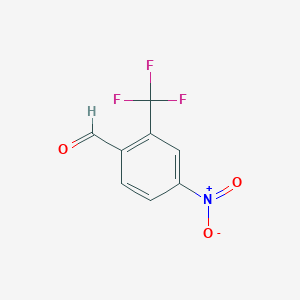

4-Nitro-2-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)7-3-6(12(14)15)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREGKXZIHOMXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496007 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-17-2 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)benzaldehyde

Abstract: 4-Nitro-2-(trifluoromethyl)benzaldehyde, identified by CAS number 50551-17-2, is a highly functionalized aromatic aldehyde of significant interest in modern organic synthesis.[1][2] Its unique electronic architecture, arising from the potent electron-withdrawing properties of both the C4-nitro group and the C2-trifluoromethyl group, renders the aldehyde moiety exceptionally reactive and confers specific physicochemical properties to its derivatives. This guide provides a comprehensive technical overview of this key intermediate, detailing its properties, synthesis, mechanistic reactivity, and critical applications in the development of pharmaceuticals and agrochemicals. We offer field-proven insights and detailed experimental protocols to support researchers, chemists, and drug development professionals in leveraging this versatile building block.

Introduction to a Key Synthetic Building Block

In the landscape of fine chemical intermediates, substituted benzaldehydes are foundational pillars for constructing molecular complexity. This compound is a distinguished member of this class. The strategic placement of two powerful electron-withdrawing groups on the aromatic ring creates a molecule with distinct reactivity. The trifluoromethyl (-CF3) group, in particular, is a prized addition in medicinal chemistry, known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for other groups.[3][4]

This guide serves as a technical deep-dive, moving beyond simple data recitation to explain the causal relationships between the molecule's structure and its utility in advanced chemical applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis, ensuring predictable reactivity and facilitating purification.

Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 50551-17-2 | PubChem[1] |

| Molecular Formula | C₈H₄F₃NO₃ | PubChem[1] |

| Molecular Weight | 219.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Light yellow to yellow crystalline powder | Chem-Impex[5] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(F)(F)F)C=O | PubChem[1] |

| InChIKey | CREGKXZIHOMXBJ-UHFFFAOYSA-N | PubChem[1] |

The combination of the nitro and trifluoromethyl groups significantly lowers the electron density of the aromatic ring and, through inductive and mesomeric effects, strongly activates the aldehyde's carbonyl carbon toward nucleophilic attack. This electronic feature is the cornerstone of its synthetic utility.

Synthesis and Manufacturing Insights

The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding benzyl alcohol or the formylation of a suitable precursor.[6] For this compound, a common industrial approach involves the multi-step synthesis starting from 2-chloro-5-nitrobenzotrifluoride.

A generalized synthetic workflow is depicted below. The key transformation is the conversion of a precursor, such as a benzyl halide or alcohol, into the aldehyde. This often requires carefully controlled oxidation to prevent over-oxidation to the carboxylic acid.

Caption: Generalized synthetic pathway to the target compound.

Chemical Reactivity and Mechanistic Rationale

The pronounced electrophilicity of the carbonyl carbon in this compound dictates its reactivity profile. It is an excellent substrate for a variety of classical carbonyl reactions.

-

Nucleophilic Addition: It readily undergoes addition reactions with a wide range of nucleophiles (amines, organometallics, enolates). The electron-withdrawing groups stabilize the tetrahedral intermediate, lowering the activation energy for the addition step.

-

Condensation Reactions: It is a prime candidate for Knoevenagel[7][8] and aldol-type condensations. These reactions, which involve the addition of an active methylene compound followed by dehydration, proceed efficiently due to the highly activated carbonyl group.[7]

-

Reductive Amination: This is one of the most powerful methods for synthesizing substituted amines and is particularly effective with this aldehyde.[9][10] The reaction involves the initial formation of an imine or iminium ion with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11]

Caption: Key steps in the reductive amination of the title aldehyde.

Core Applications in Research & Development

The unique properties of this aldehyde make it a valuable intermediate in several high-value chemical industries.

Pharmaceutical and Medicinal Chemistry

The trifluoromethyl group is a bioisostere of chlorine and methyl groups but with profoundly different electronic properties, making it a "go-to" functional group for lead optimization in drug discovery.[4] The incorporation of the -CF₃ group can enhance a drug's pharmacokinetic profile by improving metabolic stability and membrane permeability.[3][4]

This compound serves as a key starting material for synthesizing complex heterocyclic scaffolds that form the core of many active pharmaceutical ingredients (APIs). For example, the drug Nitisinone , used to treat hereditary tyrosinemia type 1, is a 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, directly implicating our title compound's core structure in its synthesis.[12]

Agrochemical Synthesis

Similar to pharmaceuticals, the trifluoromethyl moiety can enhance the efficacy and selectivity of pesticides, herbicides, and fungicides.[3] This aldehyde is used as a precursor for novel agrochemicals. For instance, patent literature describes its use in the synthesis of fungicidal triazole compounds, which are crucial for crop protection.[13]

Experimental Protocol: Reductive Amination

This protocol provides a robust, self-validating method for the synthesis of a secondary amine using this compound. The choice of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde, minimizing side reactions.[10]

Objective: To synthesize N-benzyl-1-(4-nitro-2-(trifluoromethyl)phenyl)methanamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial (catalytic amount, ~5% v/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes. The acid catalyzes the formation of the iminium ion, which is the species that will be reduced.[14]

-

Reduction: In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Causality Note: STAB is chosen for its mildness and tolerance to the slightly acidic conditions, preventing premature reduction of the starting aldehyde. The reaction is typically exothermic; maintain the temperature at or below room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed (typically 2-4 hours).

-

Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be purified via column chromatography on silica gel to yield the pure secondary amine.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[15]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a purpose-built tool for introducing specific, high-value functionalities into complex molecules. Its highly activated carbonyl group, a direct consequence of its dual electron-withdrawing substituents, provides chemists with a reliable and versatile handle for constructing C-N and C-C bonds. Its established role in the synthesis of pharmaceuticals and agrochemicals underscores its importance and guarantees its continued relevance in the fields of organic synthesis and drug discovery.

References

- 1. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:50551-17-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. gctlc.org [gctlc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

4-Nitro-2-(trifluoromethyl)benzaldehyde molecular weight

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 50551-17-2), a key chemical intermediate in the fields of pharmaceutical and agrochemical research. The document details its physicochemical properties, outlines robust protocols for its synthesis and purification, and provides expected analytical characterization data. Furthermore, it explores the strategic importance of this molecule in drug discovery, focusing on the synergistic effects of its trifluoromethyl and nitro functional groups. This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and in-depth understanding of this versatile building block.

Introduction and Strategic Importance

This compound is an aromatic aldehyde featuring two powerful electron-withdrawing groups, a nitro group at the C4 position and a trifluoromethyl group at the C2 position. This specific substitution pattern renders the molecule a highly valuable and reactive intermediate in organic synthesis. The aldehyde functional group is activated towards nucleophilic attack, while the nitro group serves as a versatile synthetic handle, most commonly as a precursor to a primary amine via reduction.[1]

In the context of drug development, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The nitroaromatic scaffold itself is present in numerous bioactive compounds and is crucial for various therapeutic applications.[3][4] The unique ortho/para relationship of the functional groups in this compound makes it a critical precursor for complex heterocyclic systems and substituted anilines that are central to the development of novel therapeutic agents.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties for this compound is provided below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 50551-17-2 | [5] |

| Molecular Formula | C₈H₄F₃NO₃ | [5][6] |

| Molecular Weight | 219.12 g/mol | [5] |

| Physical Form | Solid | [7] (by analogy) |

| Melting Point | Not experimentally reported. The isomer, 2-Nitro-4-(trifluoromethyl)benzaldehyde, melts at 41-45 °C. | [7] |

| Predicted XlogP | 2.1 | [6] |

| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 | [5] |

| Hazard Statements | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. | [5] |

Synthesis and Purification Protocols

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol: Oxidation of 2-(Trifluoromethyl)-4-nitrotoluene

Causality: This method converts the methyl group of the toluene precursor into an aldehyde via an intermediate diacetate, which is then hydrolyzed. Acetic anhydride acts as a trap for the initially formed aldehyde, preventing over-oxidation to the carboxylic acid.[9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add glacial acetic acid, acetic anhydride, and 2-(trifluoromethyl)-4-nitrotoluene. Cool the flask in an ice-water bath.

-

Acid Addition: Slowly add concentrated sulfuric acid to the stirred solution, ensuring the internal temperature is maintained below 10 °C.

-

Oxidant Addition: Add chromium trioxide (CrO₃) in small portions via a powder funnel. The rate of addition must be carefully controlled to keep the temperature between 5-10 °C. This step is highly exothermic.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Hydrolysis: Carefully pour the reaction mixture over a large volume of crushed ice. The intermediate diacetate will hydrolyze to the crude aldehyde. Add a solution of aqueous sulfuric acid and reflux the mixture for 45-60 minutes to ensure complete hydrolysis.[8]

-

Workup: Cool the mixture to room temperature. Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any co-produced 4-nitro-2-(trifluoromethyl)benzoic acid), and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Step-by-Step Purification Protocol

Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of a toluene/hexane solvent system allows the product to be soluble in hot toluene while being insoluble in cold hexane, facilitating the formation of pure crystals upon cooling.[8]

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of hot toluene.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper.

-

Crystallization: Slowly add hexane to the hot toluene solution until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold hexane, and dry under vacuum.

Analytical Characterization

No experimentally-derived spectra for this specific isomer are publicly available. However, based on data from closely related analogs like 4-nitrobenzaldehyde and 4-(trifluoromethyl)benzaldehyde, a highly accurate prediction of the key spectral features can be made.[10][11]

Expected ¹H and ¹³C NMR Data

Rationale: The powerful electron-withdrawing effects of the nitro and trifluoromethyl groups will shift the aromatic protons and carbons downfield. The aldehyde proton will appear as a characteristic singlet above 10 ppm. The ¹³C spectrum will show a quartet for the CF₃ carbon due to C-F coupling.[12][13]

| Data Type | Expected Chemical Shift (δ, ppm) and Splitting |

| ¹H NMR | ~10.2 (s, 1H, -CHO), ~8.6 (d, 1H, Ar-H), ~8.4 (dd, 1H, Ar-H), ~8.1 (d, 1H, Ar-H) |

| ¹³C NMR | ~188 (-CHO), ~152 (C-NO₂), ~138 (C-CHO), ~135 (q, C-CF₃), ~132 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~122 (q, ¹JCF ≈ 273 Hz, -CF₃) |

| ¹⁹F NMR | A singlet is expected around -62 to -64 ppm relative to CFCl₃. |

Expected FT-IR Data

Rationale: The FT-IR spectrum will be dominated by strong absorptions corresponding to the key functional groups. The C=O stretch of the aldehyde and the asymmetric/symmetric stretches of the nitro group are particularly diagnostic.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic Intensity |

| Aldehyde C-H Stretch | ~2850, ~2750 | Medium |

| Aldehyde C=O Stretch | ~1710 | Strong |

| Nitro N=O Asymmetric Stretch | ~1530 | Strong |

| Nitro N=O Symmetric Stretch | ~1350 | Strong |

| C-F Stretches | ~1320, ~1170, ~1130 | Strong |

| Aromatic C=C Stretches | ~1610 | Medium |

Applications in Drug Development & Medicinal Chemistry

The synthetic utility of this compound is rooted in the distinct reactivity of its three functional components: the aldehyde, the nitro group, and the trifluoromethyl group.

Caption: Strategic role of this compound in medicinal chemistry.

-

Precursor to Bioactive Anilines: The most critical application is the reduction of the nitro group to form 2-(trifluoromethyl)-4-aminobenzaldehyde or its derivatives. This transformation unlocks access to a synthetically versatile aniline, which can be acylated, alkylated, or used in cyclization reactions to build complex heterocyclic cores common in pharmaceuticals.[1]

-

Carbon Chain Elongation: The electrophilic aldehyde is an excellent substrate for carbon-carbon bond-forming reactions. For instance, the Wittig reaction can convert the aldehyde into an alkene, providing a scaffold for stilbene-like structures or extending carbon chains for further functionalization.[14]

-

Scaffold for Drug Candidates: The 2-nitro-4-trifluoromethylbenzoyl structural motif is found in the drug Nitisinone, used to treat hereditary tyrosinemia type 1. This highlights the pharmacological relevance of scaffolds directly accessible from this intermediate.

Safe Handling and Storage

Proper handling and storage are critical due to the hazardous nature of this compound.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from heat, sparks, and open flames. The compound should be stored separately from strong oxidizing agents and bases.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Avoid generating dust.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H4F3NO3) [pubchemlite.lcsb.uni.lu]

- 7. 2-硝基-4-三氟甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. 4-Nitrobenzaldehyde(555-16-8) 1H NMR [m.chemicalbook.com]

- 12. chemistry.utah.edu [chemistry.utah.edu]

- 13. sc.edu [sc.edu]

- 14. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

4-Nitro-2-(trifluoromethyl)benzaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-Nitro-2-(trifluoromethyl)benzaldehyde

Abstract

The unequivocal structural confirmation of chemical entities is a cornerstone of modern chemical research and drug development. This compound, a substituted aromatic aldehyde, serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] Its specific substitution pattern—featuring three distinct electron-withdrawing groups—creates a unique electronic environment that dictates its reactivity and spectroscopic properties. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, designed for researchers and drug development professionals. We will move beyond procedural descriptions to explore the causal logic behind the application of each analytical technique, ensuring a self-validating and authoritative workflow.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in elucidating any molecular structure is to determine its elemental composition and identify the primary functional groups present. This foundational data provides the necessary constraints for interpreting more complex spectroscopic information.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We begin with HRMS, not just for the molecular weight, but for the highly accurate mass measurement that yields the elemental formula. This is the first critical checkpoint. For a molecule like this compound, confirming the presence of fluorine and multiple oxygen atoms is essential to distinguish it from potential isomers or impurities.

Trustworthiness: The protocol's trustworthiness is established by calibrating the instrument with a known standard immediately before the analysis, ensuring the mass accuracy is within an acceptable tolerance (typically < 5 ppm).

Expected Data: The theoretical exact mass of C₈H₄F₃NO₃ is 219.01433 Da.[3] HRMS analysis is expected to yield a measured mass within a few parts per million of this value, confirming the elemental composition.

Table 1: Key Molecular Properties for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 50551-17-2 | [3] |

| Molecular Formula | C₈H₄F₃NO₃ | [3] |

| Molecular Weight | 219.12 g/mol | [3] |

| Exact Mass | 219.01432748 Da |[3] |

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a standard calibration solution appropriate for the desired mass range and ionization mode (positive or negative).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in a high-resolution mode. For this molecule, positive ion mode is likely to show the protonated molecule [M+H]⁺ at m/z 220.02161.[4]

-

Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the most probable elemental formula, confirming it matches C₈H₄F₃NO₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups. For this molecule, we are looking for the characteristic vibrational frequencies of the aldehyde, the nitro group, the trifluoromethyl group, and the aromatic ring. The presence or absence of these key bands provides immediate structural confirmation. For example, a strong carbonyl (C=O) stretch is a definitive indicator of the aldehyde.

Trustworthiness: A background spectrum is run immediately prior to the sample analysis to subtract atmospheric H₂O and CO₂ signals, ensuring that the observed peaks originate solely from the sample.

Expected Data:

-

Aldehyde C-H Stretch: Two weak bands are expected around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.

-

Aldehyde C=O Stretch: A very strong, sharp band is expected around 1710-1690 cm⁻¹.

-

Nitro (NO₂) Stretches: Two strong bands are expected: an asymmetric stretch around 1550-1530 cm⁻¹ and a symmetric stretch around 1360-1340 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretches: Strong, characteristic bands are expected in the 1300-1100 cm⁻¹ region due to the CF₃ group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform a background subtraction. Identify and label the key vibrational bands corresponding to the expected functional groups.

Core Structural Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon skeleton and the substitution pattern. The interpretation relies on understanding how the strongly electron-withdrawing substituents (CHO, CF₃, NO₂) deshield adjacent nuclei and influence coupling constants. All data presentation should adhere to IUPAC recommendations.[5]

Overall NMR Workflow

References

- 1. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]

- 2. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H4F3NO3) [pubchemlite.lcsb.uni.lu]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)-4-nitrobenzaldehyde and Its Isomeric Variants

This guide provides a comprehensive overview of 2-(Trifluoromethyl)-4-nitrobenzaldehyde, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound's properties, nomenclature, and applications.

Section 1: Nomenclature and Identification: Establishing a Common Language

Precise communication in chemical synthesis is paramount. 2-(Trifluoromethyl)-4-nitrobenzaldehyde is known by several synonyms, and its isomers are often discussed in related literature. Understanding these naming conventions is the first step toward effective research and development.

Primary Synonyms and Identifiers

The most common synonyms for 2-(Trifluoromethyl)-4-nitrobenzaldehyde include:

-

4-Formyl-3-nitrobenzotrifluoride[3]

-

2-Formyl-5-(trifluoromethyl)nitrobenzene[3]

-

2-Nitro-alpha,alpha,alpha-trifluoro-p-tolualdehyde[3]

It is crucial to cross-reference these names with the Chemical Abstracts Service (CAS) number to ensure the correct compound is being sourced and utilized.

Isomeric Differentiation

It is essential to distinguish 2-(Trifluoromethyl)-4-nitrobenzaldehyde from its isomers, as their chemical properties and reactivity can differ significantly. Key isomers include:

-

2-Nitro-4-(trifluoromethyl)benzaldehyde: This is the primary subject of this guide.

-

4-Nitro-3-(trifluoromethyl)benzaldehyde: An isomer with a different substitution pattern.

-

2-Fluoro-4-nitrobenzaldehyde: A related compound where a fluorine atom replaces the trifluoromethyl group.[4]

-

4-(Trifluoromethyl)benzaldehyde: The parent compound without the nitro group.[5][6][7][8]

-

2-Nitrobenzaldehyde: The parent compound without the trifluoromethyl group.[9][10][11][12]

-

4-Nitrobenzaldehyde: An isomer of nitrobenzaldehyde.[13][14]

The structural differences between these isomers are illustrated below.

Caption: Relationship between 2-(Trifluoromethyl)-4-nitrobenzaldehyde and its isomers/analogues.

Section 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design.

Core Physicochemical Data

The key properties of 2-(Trifluoromethyl)-4-nitrobenzaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 109466-87-7 | [15][16] |

| Molecular Formula | C8H4F3NO3 | [][18] |

| Molecular Weight | 219.12 g/mol | [16][] |

| Appearance | Off-white to light yellow solid/powder | [18][19] |

| Melting Point | 41-45 °C | [3] |

| Boiling Point | 273.8 ± 40.0 °C (Predicted) | [3] |

| Purity | Typically ≥97% | [18] |

Spectroscopic Signature

Spectroscopic data is vital for the identification and characterization of 2-(Trifluoromethyl)-4-nitrobenzaldehyde. While a specific spectrum for this compound is not publicly available, data for the related compound, 2-(Trifluoromethyl)benzaldehyde, provides a useful reference point for the expected signals.[20] The presence of the trifluoromethyl group provides a distinct signal in ¹⁹F NMR, aiding in reaction monitoring and final product confirmation.[5]

Section 3: Synthesis and Reactivity

The synthesis of substituted benzaldehydes is a well-established field, with various methods available to the synthetic chemist.

Synthetic Pathways

A common approach to synthesizing derivatives like 2-(Trifluoromethyl)-4-nitrobenzaldehyde involves a multi-step process. One patented method describes the synthesis of the related 2-nitro-4-(trifluoromethyl)benzonitrile from 3-nitro-4-chlorobenzotrifluoride, which can then serve as a precursor to the aldehyde.[19] Another general method for preparing 2-(trifluoromethyl)benzaldehyde involves the hydrolysis of o-trifluoromethyl toluene dichloride.[21] The choice of a specific synthetic route is often a balance between yield, cost, and environmental impact.

The diagram below illustrates a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of substituted benzaldehydes.

Key Reactions

The aldehyde functional group in 2-(Trifluoromethyl)-4-nitrobenzaldehyde is a versatile handle for a wide range of chemical transformations, including:

-

Reductive Amination: To form corresponding amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With active methylene compounds to form more complex structures.

The electron-withdrawing nature of both the trifluoromethyl and nitro groups enhances the electrophilicity of the aldehyde, making it highly reactive towards nucleophiles.[5][10]

Section 4: Applications in Research and Development

2-(Trifluoromethyl)-4-nitrobenzaldehyde is a valuable intermediate in several areas of chemical research, most notably in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical and Drug Discovery

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry. Its incorporation into a drug candidate can significantly enhance key properties such as:

-

Metabolic Stability: Increasing the drug's half-life.

-

Lipophilicity: Improving membrane permeability.

-

Binding Affinity: Enhancing the interaction with the target protein.[6][22]

This compound serves as a building block for various therapeutic agents. For instance, it is a component in the synthesis of compounds investigated as Aurora kinase inhibitors for cancer treatment and as inhibitors of the NaV1.8 sodium ion channel for pain management.[19]

Agrochemicals and Materials Science

In the agrochemical industry, this compound is used to synthesize novel pesticides and herbicides.[6] The trifluoromethyl group can increase the efficacy of these agents.[6] In materials science, it is listed as a building block for liquid crystals.[19]

Section 5: Safety, Handling, and Storage

Proper handling and storage of 2-(Trifluoromethyl)-4-nitrobenzaldehyde are essential to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following GHS hazard statements:

-

H317: May cause an allergic skin reaction.[23]

-

H319: Causes serious eye irritation.[23]

-

H412: Harmful to aquatic life with long lasting effects.[23]

The following personal protective equipment (PPE) is recommended when handling this chemical:

-

Dust mask (type N95 or equivalent)

-

Eyeshields and face shield

-

Chemical-resistant gloves[23]

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] Keep containers tightly closed.[24]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[23][24]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[24][25]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[25]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[25]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[25]

References

- 1. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:50551-17-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-NITRO-4-(TRIFLUOROMETHYL)BENZALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-Fluoro-4-nitrobenzaldehyde | C7H4FNO3 | CID 4562919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]

- 8. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. ojs.wiserpub.com [ojs.wiserpub.com]

- 11. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 12. Page loading... [wap.guidechem.com]

- 13. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 14. Benzaldehyde, 4-nitro- [webbook.nist.gov]

- 15. 109466-87-7|2-Nitro-4-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 16. scbt.com [scbt.com]

- 18. 2-NITRO-4-(TRIFLUOROMETHYL)BENZALDEHYDE, CasNo.109466-87-7 BOC Sciences United States [bocscichem.lookchem.com]

- 19. 2-Nitro-4-(trifluoromethyl)benzaldehyde|CAS 109466-87-7 [benchchem.com]

- 20. spectrabase.com [spectrabase.com]

- 21. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 22. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

- 25. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Nitro-2-(trifluoromethyl)benzaldehyde in Organic Solvents

Introduction: The Synthetic Importance of 4-Nitro-2-(trifluoromethyl)benzaldehyde

This compound is an aromatic aldehyde of significant interest in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its molecular architecture, characterized by a benzaldehyde core substituted with two potent electron-withdrawing groups—a nitro group (-NO₂) at the 4-position and a trifluoromethyl group (-CF₃) at the 2-position—renders the aldehyde functionality highly reactive toward nucleophilic attack.[1][2] This enhanced electrophilicity makes it a valuable intermediate for constructing complex molecular frameworks.[1]

Understanding the solubility of this compound is a critical prerequisite for its effective use. Proper solvent selection impacts reaction kinetics, purification efficiency (e.g., crystallization), and the overall yield and purity of downstream products. This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, and presents a robust, step-by-step protocol for its experimental determination.

Physicochemical Profile and Solubility Predictions

To understand a compound's solubility, one must first examine its intrinsic properties. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO₃ | [3][4] |

| Molecular Weight | 219.12 g/mol | [3][5] |

| Appearance | Solid (predicted based on related isomers) | [5] |

| Computed XlogP | 2.1 | [3][4] |

The structure combines several features that dictate its solubility behavior:

-

Aromatic Ring: The benzene core is inherently nonpolar and lipophilic, favoring dissolution in nonpolar organic solvents.

-

Trifluoromethyl Group (-CF₃): This group is strongly lipophilic and electron-withdrawing, further enhancing solubility in nonpolar to moderately polar environments.

-

Nitro Group (-NO₂): A highly polar functional group that can engage in dipole-dipole interactions, suggesting potential solubility in polar aprotic solvents.

-

Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.

The fundamental principle of "like dissolves like" governs solubility.[6][7] Based on its hybrid structure, we can predict its solubility profile. The significant nonpolar surface area from the trifluoromethyl-substituted ring suggests poor solubility in water. The presence of polar groups indicates that it will be soluble in a range of common organic solvents, particularly those that are polar aprotic.

The diagram below illustrates the relationship between the molecular features of the compound and its expected solubility.

Caption: Interplay of molecular features and solvent properties.

Predictive Solubility in Common Organic Solvents

While experimental verification is paramount, a predictive table is invaluable for initial experimental design. The following table summarizes the expected solubility of this compound across a spectrum of laboratory solvents, based on its chemical structure and comparison with analogous compounds like 4-nitrobenzaldehyde.[7]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Insoluble / Sparingly Soluble | The molecule's polarity from the -NO₂ and -CHO groups is too high for this nonpolar alkane. |

| Toluene | Nonpolar (Aromatic) | Moderately Soluble | π-π stacking interactions between the aromatic rings of toluene and the solute can promote dissolution. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good balance of polarity to dissolve the molecule without strong hydrogen bonding that would hinder solubility. |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM, its polarity is well-suited for this compound. |

| Diethyl Ether | Polar Aprotic | Moderately Soluble | Offers some polarity but less than DCM or acetone.[8] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | A versatile solvent capable of dissolving moderately polar compounds. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone interacts favorably with the polar groups of the solute.[7] |

| Ethanol | Polar Protic | Moderately Soluble | The nonpolar ethyl chain aids dissolution, but the hydrogen-bonding network may be less favorable. |

| Methanol | Polar Protic | Sparingly Soluble | The highly polar hydrogen-bonding network of methanol is less compatible with the large, nonpolar regions of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Water | Polar Protic | Insoluble | The large, lipophilic trifluoromethyl-substituted aromatic ring dominates, leading to hydrophobicity.[7] |

Experimental Protocol for Solubility Determination

This protocol provides a reliable, self-validating method for qualitatively and semi-quantitatively assessing the solubility of this compound.

Safety and Handling Precautions

Hazard Identification: this compound is harmful if swallowed, inhaled, or in contact with skin.[3] It causes serious skin and eye irritation and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[9] All manipulations should be performed inside a certified chemical fume hood.

-

Handling: Avoid generating dust. Use spark-proof tools and ensure adequate ventilation.[10][11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[10][11]

Materials and Equipment

-

This compound

-

Test solvents (high purity grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials or test tubes with caps (e.g., 4 mL)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Spatula

Experimental Workflow

The following diagram outlines the systematic workflow for solubility testing.

Caption: Step-by-step workflow for solubility determination.

Detailed Procedure

This procedure is based on established methods for determining the solubility of organic compounds.[6][8][12]

-

Preparation: Label a series of clean, dry vials for each solvent to be tested.

-

Weighing: Accurately weigh approximately 25 mg of this compound directly into each labeled vial. Record the exact mass.

-

Causality Note: Using a precise mass allows for a semi-quantitative estimation of solubility (mg/mL).

-

-

Initial Solvent Addition: Add 0.25 mL of the first test solvent to the corresponding vial.

-

Mixing: Securely cap the vial and vortex vigorously for 60 seconds. This step is critical to break up solid aggregates and maximize the surface area for dissolution, ensuring the system moves toward equilibrium.

-

First Observation: Visually inspect the vial against a contrasting background.

-

If the solid has completely dissolved, the compound is considered soluble in that solvent (approximate solubility >100 mg/mL).

-

If any solid remains, proceed to the next step.

-

-

Second Solvent Addition: To the same vial, add an additional 0.50 mL of the solvent, bringing the total volume to 0.75 mL.

-

Final Mixing: Re-cap the vial and vortex again for 60 seconds. Allow the vial to stand for at least 30 seconds to let any undissolved solid settle.

-

Final Observation and Classification:

-

If the solid has now completely dissolved, the compound is classified as sparingly soluble (approximate solubility is between 33 mg/mL and 100 mg/mL).

-

If solid material is still present, the compound is classified as insoluble at this concentration (<33 mg/mL).

-

-

Validation and Repetition: Repeat the procedure for each solvent of interest. For borderline results, a duplicate test is recommended to ensure trustworthiness.

By following this systematic protocol, a researcher can confidently and efficiently map the solubility profile of this compound, enabling informed decisions for synthetic and purification strategies.

References

- 1. nbinno.com [nbinno.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H4F3NO3) [pubchemlite.lcsb.uni.lu]

- 5. 2-硝基-4-三氟甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. www1.udel.edu [www1.udel.edu]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Nitro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Nitro-2-(trifluoromethyl)benzaldehyde. The document elucidates the influence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, alongside the aldehyde (-CHO) functionality, on the chemical shifts and coupling patterns of the aromatic protons and carbons. This guide serves as a critical resource for researchers in synthetic chemistry, drug discovery, and materials science, offering foundational knowledge for the structural verification and purity assessment of this and structurally related compounds. A step-by-step experimental protocol for NMR data acquisition and processing is also presented to ensure spectral accuracy and reproducibility.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₈H₄F₃NO₃, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure is characterized by a benzene ring substituted with three distinct functional groups: an aldehyde, a nitro group, and a trifluoromethyl group. The precise arrangement of these substituents gives rise to a unique electronic environment within the molecule, which is reflected in its NMR spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure.[2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a multifaceted compound like this compound, a thorough understanding of its ¹H and ¹³C NMR spectra is paramount for confirming its identity and purity.

This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a rationale for the observed chemical shifts and coupling constants based on established principles of substituent effects in aromatic systems.

Decoding the ¹H NMR Spectrum: A Story of Electronic Effects

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aldehydic proton and the three aromatic protons. The chemical shifts of these protons are significantly influenced by the electronic properties of the substituents.

Core Principles at Play:

-

Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups. The nitro group withdraws electron density through both resonance and inductive effects, while the trifluoromethyl group exerts a strong inductive effect.[3][4] This withdrawal of electron density deshields the nearby protons, causing their signals to appear at a higher chemical shift (downfield).

-

The Aldehyde Group: The aldehyde group (-CHO) is also an electron-withdrawing group and contributes to the overall deshielding of the aromatic ring. The aldehydic proton itself is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~10.0 - 10.5 | Singlet (s) | N/A |

| Aromatic-H (H-3) | ~8.5 - 8.8 | Doublet (d) | ~2-3 |

| Aromatic-H (H-5) | ~8.3 - 8.6 | Doublet of doublets (dd) | ~8-9 and ~2-3 |

| Aromatic-H (H-6) | ~8.0 - 8.3 | Doublet (d) | ~8-9 |

Unraveling the ¹³C NMR Spectrum: A Deeper Look into the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms are also governed by the electronic effects of the substituents.

Key Influences on ¹³C Chemical Shifts:

-

Carbonyl Carbon: The carbon of the aldehyde group is significantly deshielded and appears at a very high chemical shift, typically in the range of 185-195 ppm.

-

Aromatic Carbons: The carbons directly attached to the electron-withdrawing nitro and trifluoromethyl groups will be deshielded. The trifluoromethyl group's influence is particularly notable, causing a characteristic quartet for the carbon it is attached to due to C-F coupling.[5]

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will also appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Aldehyde (C=O) | ~185 - 195 | Singlet |

| C-1 | ~130 - 135 | Singlet |

| C-2 | ~130 - 135 | Quartet |

| C-3 | ~125 - 130 | Singlet |

| C-4 | ~150 - 155 | Singlet |

| C-5 | ~120 - 125 | Singlet |

| C-6 | ~135 - 140 | Singlet |

| CF₃ | ~120 - 125 | Quartet |

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable and interpretable NMR spectra, a standardized experimental procedure is crucial.

4.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[6] The choice of solvent can slightly influence chemical shifts.[7]

-

Concentration: For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[8] For ¹³C NMR, a higher concentration of 20-50 mg may be required to achieve a good signal-to-noise ratio in a reasonable time.[8][9]

-

Sample Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[2][6] Ensure the solution is free of any particulate matter.[6][8]

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[6]

4.2. NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 1024-4096 (or more) |

| Spectral Width | 0-12 ppm | 0-220 ppm |

4.3. Data Processing

-

Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.[10][11][12]

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.[11][13]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.[11][13]

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.[11]

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the flow of the experimental process, the following diagrams are provided.

References

- 1. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. reddit.com [reddit.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.washington.edu [chem.washington.edu]

- 8. organomation.com [organomation.com]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 11. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

IR and Mass spectrometry data for 4-Nitro-2-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitro-2-(trifluoromethyl)benzaldehyde

This guide provides a detailed analysis of this compound (C₈H₄F₃NO₃, Molecular Weight: 219.12 g/mol [1]), a key intermediate in pharmaceutical and agrochemical synthesis. An unambiguous confirmation of its molecular structure is paramount for ensuring purity, monitoring reaction kinetics, and guaranteeing the quality of downstream products. This document offers an in-depth exploration of its structural features using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The discussion moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing researchers with the foundational knowledge to interpret and validate their own findings.

Molecular Architecture and Its Spectroscopic Implications

The structure of this compound is characterized by a benzene ring substituted with three distinct and electronically active functional groups: an aldehyde (-CHO), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). Each of these groups imparts a unique signature on the molecule's IR spectrum and dictates predictable fragmentation pathways in mass spectrometry.

The IUPAC name for this compound is this compound.[1] Its structure is visualized below.

Caption: 2D Structure of this compound.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

Interpretation of the IR Spectrum

For this compound, the key diagnostic regions in the IR spectrum are dictated by its primary functional groups. The electron-withdrawing effects of the -NO₂ and -CF₃ groups significantly influence the electronic environment of the benzene ring and the aldehyde, which can cause shifts in absorption frequencies compared to simpler substituted benzenes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity & Rationale |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak: Characteristic of sp² C-H bonds on the benzene ring. |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak: Often appears as a pair of weak bands, a classic indicator of an aldehyde C-H bond. |

| Aldehyde C=O Stretch | 1710 - 1685 | Strong: The carbonyl stretch is one of the most intense peaks in the spectrum. Its position is influenced by conjugation with the aromatic ring. |

| Aromatic C=C Stretch | 1610 - 1450 | Medium to Strong: Multiple bands are expected due to the complex vibrations of the substituted aromatic ring. |

| Nitro N-O Asymmetric Stretch | 1550 - 1475 | Very Strong: This is a highly reliable and intense diagnostic peak for aromatic nitro compounds.[2][3] |

| Nitro N-O Symmetric Stretch | 1360 - 1290 | Strong: The second key diagnostic peak for the nitro group, also typically very intense.[2][3] |

| C-F Stretches (from -CF₃) | 1350 - 1100 | Very Strong, often broad/complex: The high polarity and mass of fluorine atoms lead to very intense and characteristic absorptions in this region. |

| C-N Stretch | 890 - 835 | Medium: Associated with the bond between the aromatic ring and the nitro group.[4] |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Medium to Strong: The pattern of these bends can sometimes indicate the substitution pattern on the ring, though the strong nitro group can complicate this interpretation.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

This protocol describes a standard method for acquiring a high-quality IR spectrum of a solid sample without requiring sample preparation like KBr pellets.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, lint-free wipe (e.g., isopropanol) and allow it to dry completely.

-

Background Scan: Record a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which is then subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the instrument's press arm or anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong signal.

-

Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

-

Cleaning: Retract the anvil, and carefully clean the sample from the crystal surface using a suitable solvent.

Mass Spectrometry: Unraveling the Molecular Framework

Mass spectrometry is a powerful destructive technique that provides information about the mass and fragmentation pattern of a molecule. In electron ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and fragments into smaller, more stable charged ions and neutral radicals. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Analysis of the Mass Spectrum

The monoisotopic mass of C₈H₄F₃NO₃ is 219.014 Da.[1] Therefore, the molecular ion peak (M⁺•) is expected at m/z 219 . The fragmentation pattern provides a roadmap of the molecule's structure, with cleavage typically occurring at the weakest bonds or leading to the formation of stable ions or neutral molecules.

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Key Predicted Fragments:

| m/z Value | Proposed Fragment Ion | Neutral Loss | Rationale |

| 219 | [C₈H₄F₃NO₃]⁺• | - | Molecular Ion (M⁺•) |

| 218 | [C₈H₃F₃NO₃]⁺ | •H | Loss of the weakly bound aldehydic hydrogen radical. |

| 190 | [C₇H₄F₃NO₂]⁺ | •CHO | Cleavage of the C-C bond between the ring and the aldehyde group, losing a formyl radical. |

| 173 | [C₈H₄F₃O]⁺ | •NO₂ | Loss of the nitro group as a radical. This is a common fragmentation for nitroaromatics. The resulting ion is the 2-(trifluoromethyl)benzoyl cation. |

| 150 | [C₈H₄NO₃]⁺ | •CF₃ | Cleavage of the C-CF₃ bond. |

| 145 | [C₇H₄F₃]⁺ | CO (from m/z 173) | The fragment at m/z 173 can subsequently lose carbon monoxide (a stable neutral molecule), a characteristic fragmentation of benzoyl cations, to form a trifluoromethylphenyl cation.[5][6] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for a volatile and thermally stable compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC: Install a suitable capillary column (e.g., a non-polar DB-5 or similar). Set a temperature program, for example: initial temperature of 80°C hold for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Injector: Set the injector port temperature to 250°C.

-

MS Interface: Set the transfer line temperature to 260°C to prevent sample condensation.

-

MS: Set the ion source temperature to ~230°C and the quadrupole analyzer to ~150°C. Use the standard electron ionization (EI) mode at 70 eV. Set the mass scanner to acquire data over a range of m/z 40-400.

-

-

Injection: Inject 1 µL of the prepared sample solution into the GC inlet. The injection can be done in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

-

Data Acquisition: Start the data acquisition as the GC run begins. The GC will separate the sample from the solvent and any impurities. As the pure compound elutes from the column and enters the mass spectrometer, the instrument will record its mass spectrum.

-

Data Analysis: Identify the chromatographic peak corresponding to the target compound. Extract and analyze the mass spectrum associated with this peak. Compare the observed molecular ion and fragmentation pattern with the predicted data.

Conclusion: A Synergistic Approach to Structural Verification

The orthogonal data provided by Infrared Spectroscopy and Mass Spectrometry together provide a robust and definitive structural confirmation of this compound. IR spectroscopy confirms the presence of all key functional groups—aldehyde, nitro, and trifluoromethyl—through their characteristic vibrational absorptions. Mass spectrometry complements this by providing the exact molecular mass and a logical fragmentation pattern that maps directly to the molecule's covalent framework. For researchers and drug development professionals, the application of these analytical methodologies is not merely procedural; it is a self-validating system that ensures the chemical integrity of the materials foundational to their work.

References

- 1. This compound | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzene, (trifluoromethyl)- [webbook.nist.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 4-Nitro-2-(trifluoromethyl)benzaldehyde Derivatives

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a nitroaromatic system and a trifluoromethyl group on a benzaldehyde scaffold presents a compelling starting point for the design of novel therapeutic agents. This technical guide explores the potential biological activities of derivatives synthesized from 4-Nitro-2-(trifluoromethyl)benzaldehyde. While direct research on this specific parent aldehyde is emerging, a robust body of literature on analogous structures allows for a well-grounded exploration of its potential. By analyzing the distinct roles of the nitro, trifluoromethyl, and benzaldehyde functionalities, we can project a spectrum of activities, primarily in the antimicrobial and anticancer domains. This guide synthesizes mechanistic insights, presents detailed experimental protocols for synthesis and evaluation, and visualizes key workflows and pathways to provide a comprehensive resource for researchers aiming to exploit this promising chemical space.

Introduction: The Rationale for a Privileged Scaffold

In modern drug discovery, the development of new chemical entities (NCEs) is often guided by the strategic combination of "privileged scaffolds"—molecular frameworks known to confer desirable pharmacological properties.[1][2] The this compound structure is a quintessential example of such a design, integrating three key pharmacophoric elements.

-

The Benzaldehyde Core: This aldehyde function serves as a versatile chemical handle. It is not merely a structural anchor but an active participant in synthesis, readily undergoing reactions like condensation to form Schiff bases or hydrazones, allowing for the rapid generation of diverse compound libraries.[3]

-

The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a cornerstone of modern medicinal chemistry.[4] Its strong electron-withdrawing nature and high lipophilicity can profoundly enhance a molecule's profile by increasing metabolic stability, improving cell membrane permeability, and strengthening binding interactions with biological targets.[5][6] This often leads to improved efficacy and a better pharmacokinetic profile.[1]

-

The Nitro (-NO₂) Group: The nitro group is a well-established pharmacophore, particularly in the realm of antimicrobial agents.[7][8] Its biological activity is frequently linked to its ability to undergo enzymatic reduction within target cells (e.g., bacteria or hypoxic cancer cells) to generate reactive nitrogen species, which are cytotoxic through mechanisms like DNA and protein damage.[9]

The specific ortho- and para-substitution pattern of the -CF₃ and -NO₂ groups, respectively, creates a unique electronic and steric environment, priming derivatives for specific biological interactions and making this scaffold a high-potential starting point for drug development.

Synthesis of Bioactive Derivatives: The Schiff Base Pathway

One of the most direct methods to create a library of biologically active molecules from this compound is through the synthesis of Schiff bases (imines). This involves the condensation reaction between the parent aldehyde and a primary amine.

Causality in Synthetic Protocol Design

The chosen protocol is a standard reflux condensation, which is favored for its simplicity and efficiency. The use of an alcohol solvent (like ethanol) is ideal as it readily dissolves the reactants while allowing for heating to a sufficient temperature to drive the reaction forward. A catalytic amount of acid (e.g., glacial acetic acid) is crucial; it protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine, accelerating the reaction.[10][11] The reaction is monitored by Thin-Layer Chromatography (TLC) to visually track the consumption of the starting materials and the formation of the new, often more non-polar, Schiff base product.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

-

Amine Addition: To this solution, add 1.0 equivalent of the desired primary amine.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 80-85°C) for 4-8 hours.[10]

-

Reaction Monitoring: Periodically monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:benzene 1:2).[10]

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallization from a suitable solvent like methanol or purification via column chromatography is recommended.[10]

-

Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR (look for the characteristic -C=N- imine stretch around 1600-1620 cm⁻¹) and NMR.[12][13]

Synthesis Workflow Diagram

Caption: Workflow for Schiff base synthesis.

Potential Biological Activities and Mechanistic Insights

The unique combination of the nitro and trifluoromethyl groups suggests several promising avenues for biological activity.

Antimicrobial Activity

Derivatives of this compound are strong candidates for novel antimicrobial agents, active against a range of bacteria and fungi.[9][14]

Proposed Mechanism of Action: The antimicrobial effect of nitroaromatic compounds is widely attributed to their reduction by microbial nitroreductases. These enzymes, present in many pathogenic bacteria, reduce the nitro group to form highly reactive cytotoxic intermediates like nitroso and hydroxylamino radicals.[9] These radicals can induce widespread cellular damage by targeting DNA, proteins, and lipids, ultimately leading to cell death. The trifluoromethyl group can enhance this activity by increasing the compound's lipophilicity, facilitating its passage through microbial cell membranes to reach the intracellular nitroreductases.

Caption: Proposed antimicrobial mechanism.

Supporting Evidence & Data: While specific data for our lead scaffold is pending, numerous studies on related structures validate this hypothesis. For instance, Schiff bases derived from other nitrobenzaldehydes show significant activity against both Gram-positive and Gram-negative bacteria.[14] Similarly, trifluoromethyl-substituted pyrazole derivatives have demonstrated potent inhibition of resistant bacterial strains like MRSA.[15]

Table 1: Antimicrobial Activity of Representative Trifluoromethyl & Nitro-Substituted Compounds

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(trifluoromethyl)phenyl pyrazole | S. aureus (MRSA strains) | 0.78 - 3.12 | [15] |

| N-(trifluoromethyl)phenyl pyrazole | E. faecium (VRE) | 0.78 | [15] |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [16] |

| 4-nitrobenzaldehyde Schiff base | Staphylococcus aureus | - | [14] |

| 4-nitrobenzaldehyde Schiff base | Escherichia coli | - |[14] |

Note: "-" indicates that qualitative activity was reported without specific MIC values in the cited abstract.

Anticancer Activity

The structural motifs also point towards significant potential as anticancer agents.[12][17]

Proposed Mechanisms of Action:

-

Apoptosis Induction: Schiff bases are well-documented inducers of apoptosis. The azomethine (-HC=N-) group is often implicated in this activity, potentially through interactions with cellular pathways that lead to programmed cell death.[11][13] Studies on Schiff bases from 4-nitrobenzaldehyde have demonstrated cytotoxicity against cancer cell lines with significantly higher IC₅₀ values for normal cells, suggesting a degree of selectivity.[11][13]

-

Redox Cycling in Hypoxic Tumors: Similar to the antimicrobial mechanism, the nitro group can be reduced by nitroreductases that are often overexpressed in the hypoxic (low oxygen) microenvironment of solid tumors. This selective activation could lead to localized cytotoxicity, killing cancer cells while sparing healthy tissue.[18]

-

Photodynamic Therapy: Nitrobenzaldehyde itself has been investigated as a "caged" proton carrier for photodynamic therapy.[18][19] Upon activation with UV light, it releases a proton, causing rapid intracellular acidification and apoptosis in tumor cells.[18] This offers a mechanism for highly targeted cancer therapy.

Table 2: In Vitro Cytotoxicity of a Representative Nitrobenzaldehyde Schiff Base

| Compound | Cell Line | IC₅₀ (µg/mL) after 72h | Reference |

|---|---|---|---|

| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | Tongue Squamous Cell Carcinoma (TSCCF) | 446.68 | [11][13] |

| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | Normal Human Gingival Fibroblast (NHGF) | 977.24 |[11][13] |

Enzyme Inhibition

The strong electronegativity and steric properties of the trifluoromethyl group make derivatives of this scaffold promising candidates for enzyme inhibitors.[5] For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[20] The CF₃ group can enhance binding within the enzyme's active site, leading to potent inhibition.[20] Similarly, trifluoromethyl-substituted pyrimidines have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory drugs.[21]

Standardized Evaluation Protocols

To validate the potential activities of newly synthesized derivatives, standardized in vitro assays are essential.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol, based on the broth microdilution method, determines the lowest concentration of a compound that inhibits visible microbial growth.[9]

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., adjusted to 0.5 McFarland standard). Add the inoculum to each well of the plate.

-

Controls: Include a positive control (media + inoculum, no compound) and a negative control (media only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

-

Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Protocol: MTT Cytotoxicity Assay